molecular formula C19H24N2O B14384186 N-Benzyl-N-butyl-N'-(3-methylphenyl)urea CAS No. 88451-08-5

N-Benzyl-N-butyl-N'-(3-methylphenyl)urea

Cat. No.: B14384186
CAS No.: 88451-08-5
M. Wt: 296.4 g/mol
InChI Key: QUMQURXEFSSGLJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a butyl group, and a 3-methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-benzyl-N-butylamine with 3-methylphenyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea moiety into amines.

    Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea
  • N-Benzyl-N-butyl-3-methylaniline
  • N-Benzyl-tert-butylamine

Uniqueness

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both benzyl and butyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, which can be leveraged in research and industrial processes .

Properties

CAS No.

88451-08-5

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-benzyl-1-butyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C19H24N2O/c1-3-4-13-21(15-17-10-6-5-7-11-17)19(22)20-18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,20,22)

InChI Key

QUMQURXEFSSGLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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